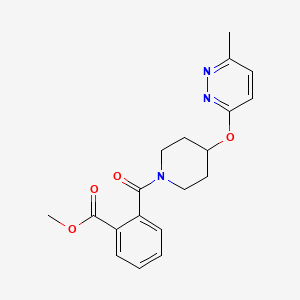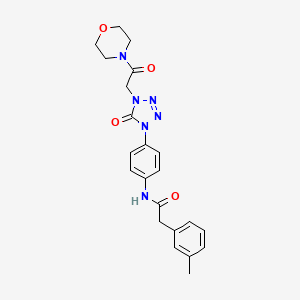![molecular formula C21H22N8O3S2 B2399166 N-(2-(6-((2-((5-etil-1,3,4-tiadiazol-2-il)amino)-2-oxoetil)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metoxibenzamida CAS No. 872996-14-0](/img/structure/B2399166.png)
N-(2-(6-((2-((5-etil-1,3,4-tiadiazol-2-il)amino)-2-oxoetil)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H22N8O3S2 and its molecular weight is 498.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado nuevos derivados de 1,3,4-tiadiazol de glucósidos utilizando una ruta sintética convergente que involucra d-glucosa y 5-amino-1,3,4-tiadiazol-2-tiol como materiales de partida .
- Algunos de estos derivados exhiben buenas actividades antifúngicas. Por ejemplo, el compuesto 4i demostró una mayor bioactividad contra Phytophthora infestans (P. infestans) que Dimethomorph, un fungicida de uso común .
- Si bien mostraron actividades antibacterianas moderadas a bajas contra Xanthomonas oryzae pv. oryzae (Xoo) y Xanthomonas campestris pv. citri (Xcc), hay espacio para la optimización y el desarrollo .
- Los nuevos agentes antibacterianos son cruciales para combatir la resistencia a los medicamentos y las preocupaciones ambientales asociadas con los pesticidas tradicionales .
- Los compuestos de 1,3,4-tiadiazol se han investigado como reguladores del crecimiento de las plantas .
Actividades Antifúngicas
Actividades Antibacterianas Moderadas
Regulación del Crecimiento de las Plantas
Propiedades Antiinflamatorias
Potencial Anticancerígeno
Inhibición de la Quinasa de Proteína Abl
Mecanismo De Acción
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, a key structural component of this compound, have been widely studied for their antimicrobial properties . They are known to interact with various enzymes and proteins that are essential for the survival of microorganisms .
Mode of Action
Based on the known properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may interact with its targets, leading to inhibition of essential biochemical processes in the microorganisms, thereby exerting its antimicrobial effects .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to interfere with various biochemical processes essential for the survival of microorganisms . This interference could lead to the inhibition of microbial growth and proliferation .
Pharmacokinetics
The presence of the 1,3,4-thiadiazole moiety in the compound’s structure suggests potential for good bioavailability, as this moiety is known to enhance the lipophilicity of compounds, which can improve their absorption and distribution .
Result of Action
Based on the known antimicrobial properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may lead to the inhibition of essential biochemical processes in microorganisms, resulting in their growth inhibition or death .
Propiedades
IUPAC Name |
N-[2-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O3S2/c1-3-18-26-27-21(34-18)23-17(30)12-33-19-9-8-15-24-25-16(29(15)28-19)10-11-22-20(31)13-4-6-14(32-2)7-5-13/h4-9H,3,10-12H2,1-2H3,(H,22,31)(H,23,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZDMJCJXUZGOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2399088.png)

![2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2399095.png)


![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2399099.png)

![2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)



